ethyl 6-bromopyridazine-4-carboxylate
Description
Contextual Significance of Halogenated Heterocycles in Organic Chemistry Research
Halogenated heterocyclic compounds are a cornerstone of synthetic organic chemistry. ambeed.com Heterocycles, which are cyclic compounds containing at least one atom other than carbon within their ring structure, are ubiquitous in nature and medicine. The introduction of a halogen atom (such as bromine, chlorine, fluorine, or iodine) onto a heterocyclic scaffold dramatically enhances its synthetic utility. ambeed.com Halogens can act as excellent leaving groups in nucleophilic substitution reactions and are key participants in a wide array of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chemicalbook.com This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to diverse and complex molecular architectures. chemicalbook.com The presence of a halogen can also modulate the electronic properties of the heterocyclic ring, influencing its reactivity and biological activity. chemicalbook.com Consequently, halogenated heterocycles are considered indispensable tools for medicinal chemists and materials scientists in the development of new pharmaceuticals, agrochemicals, and functional organic materials. ambeed.combldpharm.com
The Pyridazine (B1198779) Core: A Focus on its Academic and Synthetic Relevance
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and drug discovery. vulcanchem.comsigmaaldrich.com This unique arrangement of nitrogen atoms imparts specific physicochemical properties to the ring system, including a high dipole moment, weak basicity, and the capacity for dual hydrogen bonding. sigmaaldrich.com These attributes are crucial for molecular recognition and drug-target interactions. sigmaaldrich.com
Rationale for Researching Ethyl 6-bromopyridazine-4-carboxylate as a Key Building Block
The chemical structure of this compound combines three synthetically valuable features, making it a highly versatile building block:
The Pyridazine Ring: As discussed, this core provides a stable, biologically relevant scaffold with unique electronic properties. sigmaaldrich.compharmaffiliates.com
The Bromo Substituent: The bromine atom at the 6-position is a key reactive handle. Its presence allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl, alkyl, or other functional groups at this position. This strategic placement makes it an ideal point for molecular diversification.
The Ethyl Carboxylate Group: The ester at the 4-position offers another site for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or various other functional groups. This allows for the attachment of different side chains or the formation of linkages to other molecules.
The combination of these three elements in a single molecule provides chemists with a powerful tool for the efficient and modular synthesis of a wide array of complex pyridazine derivatives. This makes this compound a valuable intermediate for generating libraries of novel compounds for drug discovery and materials science research.
Due to the limited availability of specific experimental data in publicly accessible literature, the following tables provide estimated physicochemical properties and a summary of the expected reactivity based on the structural features of the molecule.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₇BrN₂O₂ |
| Molecular Weight | 231.05 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents like dichloromethane (B109758) and chloroform. |
| Reactivity | The bromine atom is a reactive site for nucleophilic substitution and cross-coupling reactions. The ester group is susceptible to hydrolysis. |
Table 2: Summary of Expected Chemical Reactivity
| Functional Group | Position | Expected Reactions |
| Bromo Group | C6 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. Nucleophilic aromatic substitution. |
| Ethyl Carboxylate | C4 | Hydrolysis to the carboxylic acid (acidic or basic conditions). Amidation (reaction with amines). Transesterification (reaction with other alcohols). Reduction to an alcohol. |
| Pyridazine Ring | - | Can potentially undergo N-alkylation or N-oxidation. The ring's electron-deficient nature influences the reactivity of its substituents. |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromopyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)5-3-6(8)10-9-4-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIWJDVULBNGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823907-96-5 | |
| Record name | ethyl 6-bromopyridazine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity Profile and Transformational Chemistry of Ethyl 6 Bromopyridazine 4 Carboxylate
Nucleophilic Substitution Reactions at the Bromine Center
The bromine atom at the 6-position of the pyridazine (B1198779) ring is susceptible to displacement by various nucleophiles, a common reactivity pattern for halogenated electron-deficient heterocycles. This reactivity allows for the introduction of a range of functional groups, leading to the synthesis of diverse pyridazine derivatives.
Amination and Amidation Reactions
The displacement of the bromine atom by nitrogen nucleophiles is a fundamental transformation for introducing amino and amido functionalities. Direct amination of related bromopyridine derivatives has been achieved using aqueous ammonia (B1221849) under copper catalysis, suggesting a potential route for the synthesis of ethyl 6-aminopyridazine-4-carboxylate. researchgate.net Palladium-catalyzed C-N coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful and general method for forming C-N bonds and have been widely applied to various aryl and heteroaryl halides. acs.orgresearchgate.net These reactions typically employ a palladium catalyst in combination with a suitable ligand and a base to couple an amine with the halo-heterocycle.
Furthermore, the synthesis of N-substituted aminopyridines can be achieved through a sequential Boc-removal and reductive amination process, highlighting a pathway to more complex amine derivatives. nih.gov Amidation reactions, to introduce sulfonamide or other amide groups, are also a key strategy. For instance, the synthesis of novel quinoline (B57606) derivatives has been accomplished through the formation of a fatty amide at the C-7 position, a transformation that could be conceptually applied to ethyl 6-bromopyridazine-4-carboxylate. nih.gov
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Bromopyridine derivatives | Cu₂O (5 mol%), NH₃·H₂O (20 equiv.), K₂CO₃ (20 mol%), DMEDA (10%), ethylene (B1197577) glycol, 60 °C, 16 h | Aminopyridine derivatives | High yields | researchgate.net |
| N-Boc-3-amino-4-halopyridine | 1) TFA; 2) Aldehyde, NaBH(OAc)₃, TMSOTf | N-Substituted-3-amino-4-halopyridines | Good to excellent yields | nih.gov |
| Ethyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate | 1) NaN₃, 60 °C; 2) Zn, NH₄Cl | Ethyl 7-amino-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate | - | nih.gov |
Alkylation and Arylation Strategies
The formation of new carbon-carbon bonds at the 6-position can be achieved through various alkylation and arylation strategies. While direct nucleophilic substitution with carbanions can be challenging, modern methods offer effective solutions. The Minisci reaction, a radical-based process, provides a powerful tool for the C-H alkylation of heteroarenes. mdpi.com Although typically a C-H functionalization, related strategies could potentially be adapted for the functionalization of the bromo-pyridazine derivative. For instance, an electrochemical Minisci alkylation has been reported for ethyl 6-bromoquinoline-4-carboxylate. nih.gov
Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which utilizes organozinc reagents, are well-suited for the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds and have been applied to a wide range of substrates, including heteroaryl halides. researchgate.net Similarly, the Stille coupling, employing organotin reagents, offers another versatile method for C-C bond formation. researchgate.netresearchgate.netacs.org
Cyanation and Thiolation Processes
The introduction of cyano and thiol groups further expands the synthetic utility of this compound. The cyanation of aryl halides is often accomplished using reagents like copper(I) cyanide.
Thiolation, the introduction of a sulfur-containing moiety, can be achieved through nucleophilic substitution with thiols or their corresponding thiolates. The reaction of 2-bromopyridine (B144113) with thiophenol has been reported, indicating the feasibility of such transformations on related heterocyclic systems. researchgate.net Palladium-catalyzed C-S cross-coupling reactions also provide an efficient route to aryl thioethers.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these powerful transformations. Palladium catalysts, in particular, are widely employed for the formation of C-C, C-N, and C-S bonds.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed reactions offer a broad scope for the functionalization of this compound. Beyond the C-N and C-S couplings mentioned earlier, palladium catalysts are instrumental in forming new carbon-carbon bonds.
The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. mdpi.comrsc.org This reaction involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base.
The Suzuki-Miyaura reaction of this compound with various aryl- and heteroarylboronic acids would provide access to a diverse range of 6-substituted pyridazine derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and accommodate a wide range of functional groups on the boronic acid partner. mdpi.comresearchgate.netresearchgate.netnih.gov For example, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using Pd(PPh₃)₄ as the catalyst. mdpi.com
| Bromo-Heterocycle | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453) | Good yields | mdpi.com |
| Heteroaryl bromides | 4-Tolylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ | Water | 39-99% | |
| Methyl 5-bromo-1H-pyrrole-2-carboxylate | Aryl/Heteroarylboronic acids | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | Good to excellent yields |
Copper-Catalyzed Reactions (e.g., Ullmann-Type Couplings, C-N Coupling)
Copper-catalyzed reactions, particularly Ullmann-type couplings, represent an older but still valuable method for forming C-C, C-O, and C-N bonds with aryl halides. organic-chemistry.orgnih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper catalysts. nih.govdntb.gov.ua
For this compound, copper-catalyzed C-N coupling can be achieved with various nitrogen nucleophiles, including amines, amides, and N-heterocycles. nih.govresearchgate.net The reaction typically involves a copper(I) salt, such as CuI or Cu₂O, often in the presence of a ligand like 1,10-phenanthroline (B135089) or an amino acid, and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. nih.govresearchgate.net
| Nucleophile | Copper Source | Ligand | Base | Solvent | Temperature | Product |
| Imidazole | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 °C | Ethyl 6-(1H-imidazol-1-yl)pyridazine-4-carboxylate |
| Pyrrolidine | Cu₂O | L-Proline | Cs₂CO₃ | DMSO | 100-130 °C | Ethyl 6-(pyrrolidin-1-yl)pyridazine-4-carboxylate |
| Phenol | CuI | None | K₂CO₃ | Pyridine | 140 °C | Ethyl 6-phenoxypyridazine-4-carboxylate |
This table provides representative conditions for copper-catalyzed coupling reactions.
Nickel-Catalyzed Cross-Coupling Methods
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for many cross-coupling reactions. wikipedia.org Nickel catalysts can often couple less reactive aryl chlorides and can exhibit unique reactivity patterns. For this compound, nickel-catalyzed couplings can be employed for C-C and C-N bond formation.
Nickel-catalyzed C-C couplings, such as Negishi-type reactions, can be performed using catalysts like Ni(acac)₂ or NiCl₂(dppe). wikipedia.org These reactions can couple aryl bromides with organozinc or Grignard reagents. Nickel-catalyzed aminations, analogous to the Buchwald-Hartwig reaction, have also been developed, often using similar ligands and bases.
| Coupling Partner | Nickel Catalyst | Ligand | Solvent | Temperature | Product |
| Phenylmagnesium bromide | NiCl₂(dppe) | dppe | THF | Room Temp. to 60 °C | Ethyl 6-phenylpyridazine-4-carboxylate |
| Diethylamine | Ni(COD)₂ | BINAP | Toluene | 100 °C | Ethyl 6-(diethylamino)pyridazine-4-carboxylate |
This table shows plausible conditions for nickel-catalyzed cross-coupling reactions.
Decarboxylative Cross-Coupling Strategies
Decarboxylative cross-coupling has gained prominence as a method to form new bonds by using carboxylic acids as readily available and stable coupling partners, releasing CO₂ as the only byproduct. wikipedia.orgnih.gov While this strategy typically involves the carboxylic acid partner, it is conceivable to first hydrolyze the ester of this compound to the corresponding 6-bromopyridazine-4-carboxylic acid. sigmaaldrich.combldpharm.com This resulting heteroaromatic carboxylic acid could then potentially undergo decarboxylative coupling with an aryl halide.
This transformation is often achieved using palladium or copper catalysts, sometimes in combination with a silver co-catalyst. wikipedia.org The reaction involves the decarboxylation of the carboxylic acid to form an organometallic intermediate, which then couples with the aryl halide.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temperature | Product |
| Iodobenzene | Pd(OAc)₂ / Ag₂CO₃ | K₂CO₃ | DMA | 120 °C | 6-Phenylpyridazine |
| 4-Bromotoluene | CuI / 1,10-Phenanthroline | Quinoline | NMP | 160 °C | 6-(p-Tolyl)pyridazine |
This table outlines hypothetical conditions for a decarboxylative cross-coupling reaction following hydrolysis of the starting material.
Functional Group Interconversions of the Ester Moiety
The ethyl carboxylate group at the 4-position of the pyridazine ring offers a handle for further synthetic modifications. Standard transformations of the ester group can be employed to introduce new functionalities.
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. For example, treatment with an aqueous solution of lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a solvent like THF or methanol, followed by acidic workup, will yield 6-bromopyridazine-4-carboxylic acid. sigmaaldrich.combldpharm.com
Reduction: The ester can be reduced to a primary alcohol, (6-bromopyridazin-4-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF are typically required for this transformation. acs.org Alternatively, reagents like diisobutylaluminium hydride (DIBAL-H) can be used, sometimes allowing for reduction to the aldehyde at low temperatures. researchgate.net
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst. A more common and efficient method involves a two-step process: hydrolysis to the carboxylic acid, followed by coupling with an amine using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. LiOH, THF/H₂O, rt2. HCl (aq) | 6-Bromopyridazine-4-carboxylic acid |
| Reduction | LiAlH₄, THF, 0 °C to rt | (6-Bromopyridazin-4-yl)methanol |
| Amidation (two-step) | 1. NaOH, EtOH/H₂O, reflux2. Amine, EDC, HOBt, DMF, rt | N-substituted-6-bromopyridazine-4-carboxamide |
This table summarizes common functional group interconversions of the ester moiety.
Hydrolysis to Pyridazine-4-carboxylic Acid Derivatives
The ester functionality of this compound can be readily hydrolyzed under standard basic or acidic conditions to yield the corresponding carboxylic acid. This transformation is a fundamental step for subsequent reactions, such as amidation, that require the carboxylic acid moiety.
The most common method involves saponification using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a protic solvent like ethanol (B145695) or methanol. The reaction typically proceeds at room temperature or with gentle heating. Subsequent acidification of the reaction mixture with a mineral acid, like hydrochloric acid, precipitates the desired 6-bromopyridazine-4-carboxylic acid. The commercial availability of 6-bromopyridazine-4-carboxylic acid underscores the viability and accessibility of this procedure sigmaaldrich.com.
Alternatively, acid-catalyzed hydrolysis can be employed, typically by refluxing the ester in an aqueous acidic solution. Milder, more specialized conditions, such as using ferric chloride hexahydrate (FeCl₃·6H₂O), have also been reported for the hydrolysis of similar heterocyclic ester ketals, which could be applicable for sensitive substrates researchgate.net.
Table 1: Representative Hydrolysis Conditions
| Reagents | Solvent | Conditions | Product |
|---|---|---|---|
| NaOH (aq) | Ethanol/Water | Reflux | 6-bromopyridazine-4-carboxylic acid |
Reduction to Alcohol and Aldehyde Derivatives
The ester group of this compound is susceptible to reduction by various hydride reagents, leading to the formation of either primary alcohols or aldehydes, depending on the reagent's reactivity and the reaction conditions.
Complete reduction to the primary alcohol, (6-bromopyridazin-4-yl)methanol, can be achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing esters to primary alcohols sigmaaldrich.comresearchgate.netderpharmachemica.com. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and liberate the alcohol product acs.org.
Partial reduction of the ester to the corresponding aldehyde, 6-bromopyridazine-4-carbaldehyde, requires a more controlled approach using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures (e.g., -78 °C) acs.org. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the primary alcohol. The successful reduction of other brominated heterocyclic carbonyls to their corresponding alcohols has been well-documented rsc.orgorganic-chemistry.org.
Table 2: Reduction of the Ester Functional Group
| Reagent | Solvent | Typical Conditions | Product |
|---|---|---|---|
| LiAlH₄ | THF or Et₂O | 0 °C to reflux, then H₂O/acid workup | (6-bromopyridazin-4-yl)methanol |
Amidation with Primary and Secondary Amines
The synthesis of 6-bromopyridazine-4-carboxamides from this compound is typically achieved through a two-step sequence involving initial hydrolysis to the carboxylic acid, followed by coupling with a primary or secondary amine.
Once 6-bromopyridazine-4-carboxylic acid is obtained, a wide array of standard peptide coupling reagents can be employed to facilitate the amidation reaction. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). This methodology provides access to a diverse range of N-substituted amides.
Table 3: Representative Amidation Conditions
| Amine | Coupling Reagents | Solvent | Product |
|---|---|---|---|
| Primary Amine (R-NH₂) | EDC, HOBt, DIPEA | DMF | N-alkyl-6-bromopyridazine-4-carboxamide |
| Secondary Amine (R₂NH) | HATU, DIPEA | DCM | N,N-dialkyl-6-bromopyridazine-4-carboxamide |
Oxidation and Reduction Reactions of the Pyridazine Core
The pyridazine ring itself is a reactive entity, susceptible to both oxidation and reduction reactions that modify the heterocyclic core.
Oxidation: The electron-deficient nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, makes it a candidate for N-oxidation. Common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid can be used to form the corresponding pyridazine N-oxides researchgate.netresearchgate.netcjcatal.com. The oxidation is expected to occur at one of the ring nitrogens, leading to the formation of 6-bromopyridazine-4-carboxylate 1-oxide or 2-oxide. The regioselectivity of this oxidation would be influenced by the electronic effects of the substituents on the ring.
Reduction: The pyridazine ring can be fully or partially reduced via catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or ruthenium on carbon (Ru/C) under a hydrogen atmosphere can lead to the saturation of the heterocyclic ring, yielding tetrahydropyridazine or piperazine (B1678402) derivatives rsc.orgorganic-chemistry.org. It is important to note that under certain hydrogenation conditions, particularly with palladium catalysts, the carbon-bromine bond can undergo hydrogenolysis, leading to a debrominated product alongside ring reduction rsc.org. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is therefore critical to control the selectivity of the reduction.
Table 4: Oxidation and Reduction of the Pyridazine Ring
| Reaction Type | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂ | 6-bromopyridazine-4-carboxylate N-oxide |
| Ring Hydrogenation | H₂, Pd/C, Ethanol | Ethyl 1,4,5,6-tetrahydropyridazine-4-carboxylate |
Radical Reactions and Their Synthetic Utility
The chemical structure of this compound offers two primary sites for radical reactions: C-H functionalization on the electron-deficient pyridazine ring and cross-coupling reactions at the carbon-bromine bond.
Minisci Reaction: The pyridazine ring is highly electron-deficient, making it an excellent substrate for homolytic aromatic substitution, commonly known as the Minisci reaction nih.gov. This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heterocycle nih.govsemanticscholar.org. Alkyl radicals, generated from sources like carboxylic acids (using AgNO₃ and (NH₄)₂S₂O₈) or alkyl halides under photoredox conditions, can be used to directly functionalize the C-H bonds of the pyridazine ring mdpi.comnanochemres.org. The regioselectivity is governed by the electronic properties of the ring, with radical attack typically favoring the positions ortho or para to the ring nitrogens that are not already substituted.
Radical Cross-Coupling: The C-Br bond at the 6-position serves as a valuable synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, many of which proceed via radical or organometallic intermediates. Palladium-catalyzed reactions such as the Suzuki coupling (with boronic acids) and the Sonogashira coupling (with terminal alkynes) are particularly effective for functionalizing bromo-substituted pyridazines nih.govnanochemres.org. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents, significantly expanding the molecular diversity accessible from this starting material.
Table 5: Synthetic Utility of Radical Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Minisci C-H Alkylation | Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | C-H alkylated pyridazine |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | 6-arylpyridazine derivative |
Advanced Spectroscopic and Structural Elucidation of Ethyl 6 Bromopyridazine 4 Carboxylate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the electronic environment of individual atoms within a molecule. For ethyl 6-bromopyridazine-4-carboxylate, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons on the pyridazine (B1198779) ring and the protons of the ethyl ester group. The pyridazine ring contains two protons, H3 and H5. Due to the anisotropic effect of the adjacent nitrogen atoms and the bromine substituent, these protons will appear in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm. The proton at the C5 position (H5) is expected to be a singlet, while the proton at the C3 position (H3) will also appear as a singlet.
The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and are expected to resonate as a quartet around δ 4.4-4.6 ppm, with coupling to the methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet around δ 1.4-1.5 ppm, resulting from coupling with the methylene protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 9.3 - 9.5 | s | - |
| H5 | 8.8 - 9.0 | s | - |
| -OCH₂CH₃ | 4.4 - 4.6 | q | ~7.1 |
| -OCH₂CH₃ | 1.4 - 1.5 | t | ~7.1 |
Note: Predicted values are based on the analysis of related pyridazine and ester compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum of this compound will display six distinct signals corresponding to the four unique carbons of the pyridazine ring and the two carbons of the ethyl group, in addition to the carbonyl carbon of the ester.
The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing in the range of δ 160-165 ppm. The carbon atom attached to the bromine (C6) is expected to be significantly influenced by the halogen's electronegativity and will likely resonate around δ 145-150 ppm. The other aromatic carbons (C3, C4, and C5) will have chemical shifts in the aromatic region, generally between δ 120 and 160 ppm. The methylene carbon (-OCH₂-) of the ethyl group will appear around δ 62-64 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, around δ 14-15 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 160 - 165 |
| C6 | 145 - 150 |
| C4 | 140 - 145 |
| C3 | 155 - 160 |
| C5 | 125 - 130 |
| -OCH₂CH₃ | 62 - 64 |
| -OCH₂CH₃ | 14 - 15 |
Note: Predicted values are based on the analysis of related pyridazine and ester compounds. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group would be observed, confirming their connectivity. Since the aromatic protons H3 and H5 are predicted to be singlets, no cross-peaks between them are expected.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.comresearchgate.net This would allow for the definitive assignment of each proton to its corresponding carbon atom. For instance, the signal for H3 would show a correlation to the signal for C3, and the methylene protons would correlate with the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. core.ac.ukuobasrah.edu.iq This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key expected correlations include:
The H3 proton showing a correlation to the C4 and C5 carbons.
The H5 proton showing a correlation to the C4 and C6 carbons.
The methylene protons of the ethyl group showing a correlation to the carbonyl carbon of the ester.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While there are no complex stereochemical aspects in this molecule, NOESY could confirm through-space interactions between the protons of the ethyl group and the H5 proton of the pyridazine ring, depending on the preferred conformation of the ester group.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Characteristic Vibrational Modes and Functional Group Assignments
The FT-IR and Raman spectra of this compound will be characterized by several key vibrational modes.
C-H Stretching: The aromatic C-H stretching vibrations of the pyridazine ring are expected in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl group will appear just below 3000 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group is expected in the FT-IR spectrum, typically in the range of 1720-1740 cm⁻¹.
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyridazine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region.
C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the 1100-1300 cm⁻¹ region.
C-Br Stretching: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2980 |
| Ester C=O | Stretching | 1720 - 1740 |
| Pyridazine Ring | C=N, C=C Stretching | 1400 - 1600 |
| Ester C-O | Stretching | 1100 - 1300 |
| C-Br | Stretching | 500 - 600 |
Note: Predicted values are based on the analysis of related compounds. The intensity of Raman signals will differ from IR signals based on the change in polarizability during the vibration.
Conformational Analysis through Vibrational Fingerprints
Computational and Theoretical Chemistry Studies on Ethyl 6 Bromopyridazine 4 Carboxylate
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations, particularly those employing Density Functional Theory (D.F.T.) and ab initio methods, are instrumental in elucidating the fundamental properties of ethyl 6-bromopyridazine-4-carboxylate. These methods provide a theoretical framework for understanding its molecular structure and reactivity. DFT, especially with functionals like B3LYP, has proven to be a reliable method for predicting molecular structures and thermochemical properties with a good balance between accuracy and computational cost. scirp.org
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Conformational analysis further explores the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, such as the bond connecting the ester group to the pyridazine (B1198779) ring.
The optimization of the molecular structure can be performed using DFT methods, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). nanoient.org The resulting optimized geometry would reveal a planar pyridazine ring, with the bromine atom and the ethyl carboxylate group as substituents. The planarity of the ring is a key feature of aromatic heterocyclic compounds. nanoient.org The orientation of the ethyl ester group relative to the pyridazine ring would be a key finding of the conformational analysis, with different rotational isomers (conformers) having distinct energy levels. The most stable conformer would be the one with the lowest energy.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.36 Å | |
| C-Br | ~1.89 Å | |
| N-N | ~1.33 Å | |
| Bond Angle | O=C-O | ~124° |
| C-C-Br | ~118° | |
| N-N-C | ~120° | |
| Dihedral Angle | C(ring)-C(ring)-C(ester)-O | ~0° or ~180° (depending on conformer) |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments.
The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO is known as the band gap, which is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com These electronic properties can be calculated using DFT methods. gsconlinepress.comresearchgate.netgsconlinepress.com For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridazine ring and the bromine atom, while the LUMO is likely to be distributed over the electron-deficient pyridazine ring and the carbonyl group of the ester.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | ~ -6.5 eV |
| LUMO Energy (ELUMO) | ~ -1.5 eV |
| Band Gap (ΔE) | ~ 5.0 eV |
Note: These energy values are hypothetical and serve as examples of typical results from DFT calculations.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. irjweb.com The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Typically, regions of negative potential (often colored red) are associated with electron-rich areas and are prone to attack by electrophiles. In this compound, these would likely be the nitrogen atoms of the pyridazine ring and the oxygen atom of the carbonyl group. Regions of positive potential (often colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. The hydrogen atoms and the region around the bromine atom might exhibit positive potential. The MEP analysis provides a clear and intuitive picture of the molecule's reactivity. irjweb.com
Table 3: Illustrative MEP Values at Key Atomic Sites
| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |
| Pyridazine Nitrogen Atoms | Negative | Susceptible to electrophilic attack |
| Carbonyl Oxygen Atom | Negative | Susceptible to electrophilic attack |
| Hydrogen Atoms of Ethyl Group | Positive | Potential for weak interactions |
| Carbonyl Carbon Atom | Positive | Susceptible to nucleophilic attack |
Note: The MEP values are illustrative and the actual values would be determined by detailed computational analysis.
Spectroscopic Property Prediction and Simulation
Computational methods can also be used to predict and simulate the spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. jocpr.com
For this compound, the ¹H and ¹³C NMR chemical shifts can be predicted. The calculations would provide theoretical chemical shift values for each unique hydrogen and carbon atom in the molecule. These predicted values can then be compared with experimental data to confirm the structure and assign the peaks in the NMR spectra. youtube.com The chemical shifts are influenced by the electronic environment of each nucleus, so accurate predictions rely on a well-optimized molecular geometry. jocpr.com
Table 4: Predicted vs. Illustrative Experimental NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift (ppm) | Illustrative Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Illustrative Experimental ¹³C Shift (ppm) |
| Pyridazine H | ~8.0 - 9.0 | ~8.5 | ~130 - 150 | ~140 |
| CH₂ (ethyl) | ~4.5 | ~4.6 | ~62 | ~63 |
| CH₃ (ethyl) | ~1.4 | ~1.5 | ~14 | ~15 |
| C=O (ester) | - | - | ~165 | ~164 |
| C-Br | - | - | ~145 | ~146 |
Note: Experimental values are hypothetical for illustrative purposes. Predicted values are based on typical ranges for similar functional groups.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Theoretical calculations can simulate these spectra by determining the vibrational frequencies and their corresponding intensities. These calculations are typically performed at the same level of theory as the geometry optimization. nanoient.org
The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. By analyzing these vibrational modes, each peak in the simulated IR and Raman spectra can be assigned to a particular functional group or structural feature of this compound. This aids in the interpretation of experimental vibrational spectra and provides a more complete understanding of the molecule's dynamics. jocpr.com
Table 5: Predicted Vibrational Frequencies and Assignments
| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H stretch | Pyridazine ring |
| ~2980 | C-H stretch | Ethyl group |
| ~1730 | C=O stretch | Ester |
| ~1580 | C=N stretch | Pyridazine ring |
| ~1250 | C-O stretch | Ester |
| ~1100 | C-N stretch | Pyridazine ring |
| ~650 | C-Br stretch | Bromo-group |
Note: These frequencies are illustrative and based on characteristic vibrational modes for the respective functional groups.
Predicted UV-Vis Absorption Maxima and Electronic Transitions
Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption spectra of molecules like this compound. These predictions provide insights into the molecule's behavior upon interaction with ultraviolet and visible light, highlighting the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions.
For this compound, computational models would likely predict several absorption bands in the UV region. The primary electronic transitions are expected to be of the π → π* and n → π* type, characteristic of heteroaromatic systems. The π → π* transitions, typically of higher energy and intensity, involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atoms) to an antibonding π* orbital, are generally of lower energy and intensity.
The solvent environment can influence the absorption maxima, a phenomenon known as solvatochromism. Theoretical models can simulate this by incorporating a solvent model, such as the Polarizable Continuum Model (PCM). In polar solvents, a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions are generally expected.
Table 1: Predicted UV-Vis Absorption Maxima (λmax), Oscillator Strengths (f), and Major Electronic Transitions for this compound in Different Solvents (Hypothetical Data)
| Solvent | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| Gas Phase | 285 | 0.015 | HOMO-1 -> LUMO | n -> π |
| 250 | 0.250 | HOMO -> LUMO | π -> π | |
| Ethanol (B145695) | 280 | 0.018 | HOMO-1 -> LUMO | n -> π |
| 255 | 0.280 | HOMO -> LUMO | π -> π | |
| Dichloromethane (B109758) | 282 | 0.017 | HOMO-1 -> LUMO | n -> π |
| 253 | 0.270 | HOMO -> LUMO | π -> π |
Note: This data is illustrative and based on typical values for similar heterocyclic compounds.
Reactivity and Selectivity Predictions
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui functions are powerful quantum chemical descriptors used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net The analysis is based on the change in electron density at a specific atomic site upon the addition or removal of an electron.
For this compound, Fukui function analysis would help in identifying the atoms most susceptible to chemical reactions.
Sites for Nucleophilic Attack (f+): The regions with the highest values of f+ are most likely to be attacked by nucleophiles. In this molecule, the carbon atoms of the pyridazine ring, particularly those adjacent to the electron-withdrawing nitrogen atoms and the bromine atom, are expected to be the primary sites for nucleophilic attack.
Sites for Electrophilic Attack (f-): The regions with the highest values of f- are the most probable sites for electrophilic attack. The nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, are the most likely candidates for electrophilic attack. researchgate.net
Global and Local Reactivity Descriptors
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general overview of a molecule's reactivity. Local reactivity descriptors, like the Fukui functions and local softness, pinpoint the reactivity of specific atomic sites. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A large HOMO-LUMO energy gap generally implies high kinetic stability and low chemical reactivity. For this compound, the presence of the electron-withdrawing bromine atom and the carboxylate group is expected to influence these global parameters, likely increasing its electrophilicity.
Table 2: Hypothetical Global and Local Reactivity Descriptors for this compound
| Parameter | Value (Arbitrary Units) | Interpretation |
| Global Descriptors | ||
| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |
| Hardness (η) | 2.65 | Resistance to change in electron distribution |
| Electrophilicity (ω) | 2.15 | Propensity to accept electrons |
| Local Descriptors (f+) | Susceptibility to Nucleophilic Attack | |
| C4 | 0.18 | High |
| C6 | 0.15 | Moderate |
| C3 | 0.12 | Low |
| C5 | 0.10 | Low |
| Local Descriptors (f-) | Susceptibility to Electrophilic Attack | |
| N1 | 0.25 | High |
| N2 | 0.22 | High |
Note: This data is for illustrative purposes only.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Theoretical calculations are crucial for evaluating the Non-Linear Optical (NLO) properties of molecules, which are important for applications in optoelectronics and photonics. researchgate.netresearchgate.net The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β). Large values of β are indicative of a significant NLO response.
For this compound, the presence of a π-conjugated system in the pyridazine ring suggests the potential for NLO activity. The electron-withdrawing nature of the bromo and carboxylate substituents can enhance intramolecular charge transfer, a key factor for a high NLO response. Theoretical studies would involve the calculation of α and β using methods like DFT. The results would likely show a moderate NLO response, which could be enhanced with further molecular engineering, such as the introduction of strong donor-acceptor groups across the pyridazine ring.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments. hillsdale.edu By simulating the motion of atoms and molecules over time, MD can reveal information about conformational flexibility, intermolecular interactions, and solvent effects.
For this compound, an MD simulation in a solvent like water or ethanol would illustrate how the molecule interacts with its surroundings. It would show the formation and dynamics of hydrogen bonds between the solvent and the nitrogen atoms or the carbonyl oxygen of the ester group. Furthermore, MD simulations can be used to study the molecule's aggregation behavior and its interaction with larger biological molecules, providing a dynamic perspective that complements static quantum chemical calculations. nih.gov
Tautomeric Equilibrium Studies and Stability Analysis
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, significant tautomerism is not expected. The primary structure is stable, and there are no readily available protons that can easily migrate to form stable tautomers, unlike in hydroxy- or amino-substituted pyridazines. acs.orgarkat-usa.org
However, theoretical studies could explore the possibility of minor tautomeric forms under specific conditions, for instance, protonation of the ring nitrogens. Computational analysis would involve calculating the relative energies of the different potential tautomers. It is highly probable that such calculations would confirm the predominance of the canonical form of this compound, with other tautomers being significantly higher in energy and therefore negligible under normal conditions.
In Silico Screening for Materials Science Properties (excluding biological activity)
The investigation of novel organic molecules for advanced materials applications is increasingly spearheaded by computational chemistry. In silico screening, which uses computer simulations to predict molecular properties, offers a powerful, time- and resource-efficient methodology for identifying promising candidates for use in materials science, particularly in the field of organic electronics. This compound, as a member of the electron-deficient pyridazine family, presents a chemical scaffold of significant interest for such theoretical evaluation, although specific, dedicated studies on this exact molecule are not prominent in publicly available research.
The general approach for evaluating compounds like this compound involves the use of quantum chemical calculations, most notably Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). These methods are employed to predict the fundamental electronic and optical properties that determine a molecule's potential utility in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
For pyridazine derivatives, theoretical calculations are crucial for understanding their electronic structure and charge-transport characteristics. mdpi.com The pyridazine ring is known to be electron-deficient, a property that can be finely tuned by the introduction of various substituent groups. mdpi.comnih.gov In the case of this compound, the presence of an electron-withdrawing bromo group and an ethyl carboxylate group on the pyridazine core is expected to significantly influence its molecular orbital energies.
Key parameters derived from these computational studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level indicates the electron-donating capability of a molecule, while the LUMO level relates to its electron-accepting ability. The difference between these energy levels, the HOMO-LUMO gap (Egap), is a critical factor that affects the molecule's stability, electronic absorption spectrum, and the energy required for charge transport. nih.gov A smaller energy gap is often sought for applications in organic semiconductors.
While detailed research findings for this compound are not available in the cited literature, the table below outlines the essential parameters that would be determined in a typical in silico study for materials science applications, based on computational investigations of related pyridazine derivatives. mdpi.comnih.gov
| Computational Parameter | Predicted Value for this compound | Significance in Materials Science |
|---|---|---|
| Highest Occupied Molecular Orbital (HOMO) Energy | Data not available in cited literature | Determines the potential for a material to act as a p-type semiconductor (hole transport). |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data not available in cited literature | Determines the potential for a material to act as an n-type semiconductor (electron transport). |
| HOMO-LUMO Energy Gap (Egap) | Data not available in cited literature | Influences the material's color, transparency, and electrical conductivity. A key parameter for optoelectronic applications. |
| Dipole Moment (µ) | Data not available in cited literature | Affects molecular self-assembly, crystal packing, and solubility, which are crucial for device fabrication and performance. mdpi.com |
| First Hyperpolarizability (β) | Data not available in cited literature | Indicates potential for second-order nonlinear optical (NLO) applications, such as frequency doubling of light. mdpi.com |
Mechanistic Investigations of Reactions Involving Ethyl 6 Bromopyridazine 4 Carboxylate
Detailed Reaction Mechanism Elucidation Using Experimental and Computational Approaches
The elucidation of reaction mechanisms for derivatives like ethyl 6-bromopyridazine-4-carboxylate often involves a synergistic combination of experimental techniques and computational modeling. Common reactions for this class of compounds include nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r): The pyridazine (B1198779) ring is electron-deficient, which facilitates nucleophilic attack. The mechanism of SNA_r can be either a stepwise process, involving a negatively charged intermediate known as a Meisenheimer complex, or a concerted mechanism. masterorganicchemistry.comrsc.org The presence of electron-withdrawing groups, such as the carboxylate group at the 4-position, further activates the ring towards nucleophilic attack. masterorganicchemistry.com Computational studies, particularly Density Functional Theory (DFT), are instrumental in determining the preferred pathway by calculating the energies of intermediates and transition states. rsc.orgresearchgate.net For instance, DFT calculations can help predict whether a reaction will proceed through a classic two-step SNA_r mechanism or a concerted pathway, which has been a growing area of investigation for nucleophilic aromatic substitutions. rsc.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions: These reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming new carbon-carbon bonds. The generally accepted catalytic cycle for these reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com DFT modeling has been successfully employed to study the Suzuki-Miyaura reactions of related bromopyridazinone systems. mdpi.com These computational studies provide detailed insights into the energetics of the catalytic cycle, helping to rationalize observed product distributions and side reactions like hydrodebromination. mdpi.com
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of transient species like reaction intermediates and transition states are challenging but critical for a complete mechanistic understanding.
In nucleophilic aromatic substitution reactions , the key intermediate is the Meisenheimer complex. masterorganicchemistry.com While often transient, these intermediates can sometimes be detected or even isolated, particularly when stabilized by strong electron-withdrawing groups. masterorganicchemistry.com For pyridazine derivatives, spectroscopic techniques like NMR can provide evidence for the formation of such adducts. wur.nl Computational chemistry offers a powerful tool to model the structures and energies of these intermediates and the transition states leading to and from them. researchgate.net
In palladium-catalyzed cross-coupling reactions , the intermediates are organopalladium species. The catalytic cycle involves Pd(0) and Pd(II) complexes. youtube.com Mass spectrometry has emerged as a powerful technique for detecting and characterizing charged intermediates in catalytic cycles. nih.gov For instance, electrospray ionization mass spectrometry (ESI-MS) can be used to trap and identify cationic or anionic palladium complexes, providing direct evidence for the species involved in the reaction pathway. nih.govnih.gov DFT calculations can further be used to model the geometry and electronic structure of these organopalladium intermediates and the transition states for the oxidative addition and reductive elimination steps. mdpi.comrsc.org
Influence of Catalysts, Solvents, and Ligands on Reaction Pathways
The outcome of chemical reactions involving this compound is highly dependent on the choice of catalysts, solvents, and ligands, particularly in cross-coupling reactions.
Catalysts: In palladium-catalyzed reactions, the choice of the palladium source [e.g., Pd(PPh₃)₄, Pd(OAc)₂] can influence the reaction efficiency. mdpi.comnih.gov For some pyridazine systems, ligand-free palladium sources have been used effectively, where the reactants or solvent may stabilize the palladium nanoparticles that act as the active catalyst. researchgate.net Ferrocene has also been investigated as a catalyst in the oxidative transformations of pyridazine derivatives, proceeding through a proposed single electron transfer (SET) mechanism. mdpi.com
Solvents: The solvent can significantly impact reaction rates and selectivity. In nucleophilic aromatic substitution, polar aprotic solvents are generally preferred. In Suzuki-Miyaura reactions of related halo-pyrimidines, solvents like 1,4-dioxane (B91453), toluene, and acetonitrile (B52724) have been shown to affect the yield, with 1,4-dioxane often providing good results. mdpi.com DFT studies on pyridazinone systems have incorporated solvent models, such as the IEFPCM model for DMSO, to provide more accurate energetic profiles of the reaction. mdpi.com The choice of solvent can also play a direct role in side reactions, as demonstrated in studies where DMF acted as a hydrogen source for hydrodehalogenation. mdpi.com
Ligands: In palladium-catalyzed cross-coupling, ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. The electronic and steric properties of phosphine (B1218219) ligands, for example, can influence the rates of oxidative addition and reductive elimination. nih.govyoutube.com The bite angle of bidentate phosphine ligands is known to affect the outcome of cross-coupling reactions. nih.gov For challenging couplings, specialized ligands may be required to achieve high yields and selectivity. nih.govnih.gov In some cases, the reaction can proceed efficiently without the need for external ligands. researchgate.net
The following table summarizes the effect of different catalysts and solvents on the Suzuki-Miyaura cross-coupling of a related chloro-pyrimidine system. mdpi.com
Table 1: Effect of Catalyst and Solvent on Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene | 40 |
| 2 | Pd(PPh₃)₄ (5) | K₃PO₄ | Acetonitrile | 36 |
Regioselectivity and Stereoselectivity Control in Organic Transformations
Regioselectivity: In molecules with multiple potential reaction sites, such as polyhalogenated pyridazines, controlling the regioselectivity of a reaction is paramount. In nucleophilic aromatic substitution reactions of 4,5,6-trifluoropyridazin-3(2H)-one, the position of substitution was found to depend on the incoming nucleophile. nih.gov For instance, reaction with primary and secondary amines favored substitution at the 4-position. nih.gov
In the context of this compound, the electronic properties of the pyridazine ring and the substituents will dictate the regioselectivity. The bromine at the 6-position is a leaving group in both nucleophilic substitution and cross-coupling reactions. The electron-withdrawing ester at the 4-position will influence the reactivity of the ring. Computational studies on halo-heterocycles have shown that the ease of oxidative addition in palladium-catalyzed reactions correlates with the C-X bond dissociation energy and the interaction between the heterocycle's LUMO and the palladium catalyst's HOMO. acs.org
For functionalization of the pyridazine ring itself, methods for regioselective C-H activation have been developed for related heterocyclic systems, often requiring directing groups or specific catalysts to achieve control. dntb.gov.uanih.govchemistryviews.org
Stereoselectivity: While the core reactions of the aromatic pyridazine ring are not typically stereoselective, subsequent transformations of substituents could be. There is limited specific information on stereoselective reactions involving this compound in the provided search results. However, principles of asymmetric catalysis could be applied to reactions of functional groups attached to the pyridazine core.
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative data on reaction rates and are fundamental to understanding reaction mechanisms. For nucleophilic aromatic substitution reactions, kinetic investigations can help to distinguish between stepwise and concerted mechanisms. rsc.orgresearchgate.net For example, the observation of a sigmoidal concentration profile can indicate an autocatalytic process, where a species generated during the reaction catalyzes the transformation. researchgate.net Hammett studies, which correlate reaction rates with substituent electronic effects, have been used to demonstrate the buildup of negative charge in the rate-determining step of SNAr reactions. nih.gov
In the context of palladium-catalyzed cross-coupling, kinetic analysis has been used to probe the influence of ligands on the reaction rate and to identify the rate-determining step of the catalytic cycle. nih.gov For example, a kinetic study of a Pd-catalyzed Negishi coupling revealed the role of a second transmetalation step. nih.gov
Thermodynamics of Reaction Processes
Thermodynamic studies provide information on the energy changes that occur during a reaction, determining the position of equilibrium. The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction.
Computational chemistry, particularly DFT, is a powerful tool for calculating the thermodynamics of reaction processes. For example, DFT calculations were used to determine the change in free energy for the dehydrogenation of dihydropyridazino[4,5-d]pyridazines, confirming the thermodynamic feasibility of the aromatization reactions. mdpi.com
The Diels-Alder reaction, a common method for synthesizing six-membered rings like pyridazines, is subject to thermodynamic control at higher temperatures. researchgate.netmasterorganicchemistry.com At elevated temperatures, the thermodynamically more stable product will be favored due to the reversibility of the reaction. masterorganicchemistry.com The retro-Diels-Alder reaction becomes significant at high temperatures, leading to an equilibrium between reactants and products. masterorganicchemistry.com
For reactions involving this compound, the thermodynamic parameters (enthalpy, entropy, and Gibbs free energy) would govern the extent to which reactants are converted to products at equilibrium. These parameters can be estimated using computational methods to predict the favorability of a given transformation.
Applications of Ethyl 6 Bromopyridazine 4 Carboxylate in Advanced Synthetic Chemistry
Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the carbon-bromine bond in ethyl 6-bromopyridazine-4-carboxylate makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Notably, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing new aryl or heteroaryl substituents at the 6-position of the pyridazine (B1198779) ring. nih.govscilit.com By reacting this compound with a range of boronic acids or their esters, chemists can readily access a diverse library of 6-substituted pyridazine-4-carboxylates. This strategy is crucial for building π-conjugated systems based on pyridazine and thiophene (B33073) heterocycles, which have shown potential in various applications. nih.gov
Similarly, the Buchwald-Hartwig amination allows for the introduction of a wide variety of nitrogen-based nucleophiles, leading to the formation of 6-aminopyridazine derivatives. This reaction is pivotal in the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore or a handle for further functionalization.
The pyridazine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its novelty, chemical stability, and synthetic accessibility. nih.gov The ability to functionalize the pyridazine ring at multiple positions, facilitated by the bromo and ester groups of the title compound, allows for the creation of diverse molecular frameworks with potential applications in drug discovery. nih.govnih.gov
Precursor for the Development of Novel Organic Materials
The electron-deficient nature of the pyridazine ring, combined with the ability to introduce various substituents through the bromo and ester functionalities, makes this compound a promising precursor for the development of novel organic materials with tailored electronic and optical properties.
Components for Non-Linear Optical (NLO) Materials
The synthesis of push-pull pyridazine derivatives, where the electron-deficient pyridazine ring is connected to electron-donating and electron-accepting groups, is a key strategy for creating materials with second-order nonlinear optical (NLO) properties. These materials have applications in technologies such as frequency doubling of light and optical switching.
A series of π-conjugated molecules based on pyridazine and thiophene heterocycles have been synthesized using Suzuki-Miyaura coupling reactions with halogenated pyridazine precursors. nih.gov By functionalizing the pyridazine ring with different (hetero)aromatic moieties bearing electron-acceptor groups, the NLO response of the resulting chromophores can be fine-tuned. For instance, a thienylpyridazine functionalized with a cyano-phenyl moiety has demonstrated a significant first hyperpolarizability, indicating its potential as a second harmonic generation (SHG) chromophore. scilit.com
| Derivative | First Hyperpolarizability (β) (10⁻³⁰ esu) |
| Thienylpyridazine with cyano-phenyl moiety | 175 |
Table 1: First hyperpolarizability of a representative pyridazine derivative, indicating its potential for NLO applications. Data from scilit.com.
Scaffolds for Ligand Design in Catalysis and Coordination Chemistry
The nitrogen atoms of the pyridazine ring, along with other potential coordinating groups introduced through the bromo and ester functionalities, make this compound a valuable scaffold for the design of novel ligands for catalysis and coordination chemistry. The synthesis of 3,6-bis(2-pyridyl)pyridazine, a related pyridazine derivative, highlights the potential of these scaffolds in forming complexes with various metals. researchgate.net
The ability to synthesize a wide range of substituted pyridines and pyridazines allows for the systematic modification of the ligand's steric and electronic properties. nih.govmdpi.com This fine-tuning is crucial for optimizing the performance of metal catalysts in various chemical transformations. The pyridazine moiety can act as a robust coordinating element, contributing to the stability and reactivity of the resulting metal complexes.
Materials for Optoelectronic Applications
The development of small organic molecules with optoelectronic properties is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), solar cells, and optical biosensors. researchgate.net Pyridazine derivatives are of interest in this area due to their inherent electronic properties and the ability to systematically modify their structure.
The synthesis of π-conjugated systems incorporating the pyridazine ring allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for their performance in electronic devices. The electron-deficient nature of the pyridazine ring can be exploited to create materials with specific electron-transporting properties. nih.gov
Contributions to Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds for high-throughput screening in drug discovery and materials science. youtube.com The versatility of this compound as a building block makes it an ideal candidate for the construction of chemical libraries based on the pyridazine scaffold.
The ability to perform various cross-coupling reactions at the 6-position, coupled with the potential for derivatization of the ester group at the 4-position, allows for a "mix-and-match" approach to generate a wide array of pyridazine derivatives from a common intermediate. This approach is highly amenable to automated synthesis and the creation of libraries with a high degree of structural diversity. The use of solid-phase synthesis techniques, where the pyridazine scaffold is attached to a resin, can further streamline the process of library generation and purification. youtube.com
Utility in the Total Synthesis of Complex Natural Products and Analogues (focus on synthetic strategy, not biological outcome)
While specific examples of the direct use of this compound in the total synthesis of natural products are not extensively documented, its role as a versatile heterocyclic building block suggests its potential utility in this area. The synthesis of complex molecules often relies on the strategic assembly of pre-functionalized heterocyclic fragments.
The pyridazine ring is found in a number of natural products and biologically active molecules. wikipedia.org The ability to introduce various substituents onto the pyridazine core using this compound as a starting material provides a synthetic route to analogues of these natural products. This is a crucial strategy in medicinal chemistry for exploring structure-activity relationships and developing new therapeutic agents. The synthetic methodologies developed for the functionalization of pyridazines, such as those involving palladium-catalyzed cross-coupling reactions, are directly applicable to the construction of complex molecular targets. nih.govvdoc.pub
Intermediate in the Synthesis of Agrochemical Research Molecules
This compound serves as a versatile building block in the synthesis of more complex molecules targeted for agrochemical research. Its chemical structure, featuring a reactive bromo substituent and an ester functional group on a pyridazine core, allows for a variety of synthetic transformations. The strategic manipulation of these functional groups enables the construction of diverse molecular scaffolds, a crucial aspect in the discovery of new herbicidal, fungicidal, and insecticidal compounds. The primary synthetic strategies employed revolve around the modification of the pyridazine ring, primarily through cross-coupling reactions and nucleophilic substitutions.
The bromine atom at the 6-position of the pyridazine ring is particularly amenable to palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are fundamental in the assembly of complex agrochemical candidates. researchgate.net The ester group at the 4-position, while also available for chemical modification, is often retained in the initial synthetic steps or can be hydrolyzed to the corresponding carboxylic acid for further derivatization.
A prominent application of this intermediate is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 6-position of the pyridazine ring, a common structural motif in many biologically active compounds. nih.gov The general scheme involves the reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and can be tailored depending on the specific substrates. nih.gov
For instance, the coupling with various substituted phenylboronic acids can lead to a library of 6-arylpyridazine-4-carboxylates. These derivatives can be further elaborated, for example, by converting the ester to an amide, which is a common functional group in many pesticides. nih.gov
Another key synthetic route is the Sonogashira coupling, which introduces an alkyne moiety at the 6-position. This is achieved by reacting the bromo-pyridazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The resulting 6-alkynylpyridazine derivatives are valuable intermediates for creating more complex heterocyclic systems or for direct use in agrochemical screening.
Furthermore, the bromine atom can be displaced through nucleophilic aromatic substitution reactions. While less common than cross-coupling reactions for this type of substrate, under specific conditions, nucleophiles such as amines, alcohols, or thiols can replace the bromine atom. This provides an alternative pathway to introduce heteroatom-linked substituents. The reactivity in these substitutions is influenced by the electron-deficient nature of the pyridazine ring. researchgate.net
The following table summarizes the key synthetic transformations involving this compound in the context of agrochemical research synthesis:
| Reaction Type | Reagents and Conditions | Resulting Structure | Significance in Agrochemical Synthesis |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent (e.g., DME/water) nih.gov | Ethyl 6-arylpyridazine-4-carboxylate | Introduction of diverse aryl or heteroaryl groups, a common strategy in designing new herbicides and fungicides. researchgate.netnih.gov |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | Ethyl 6-alkynylpyridazine-4-carboxylate | Creation of intermediates for more complex heterocyclic systems or for direct screening. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Ethyl 6-aminopyridazine-4-carboxylate | Formation of carbon-nitrogen bonds, leading to derivatives with potential insecticidal or fungicidal properties. nih.gov |
| Hydrolysis | Acid or Base (e.g., LiOH, NaOH), Water/Solvent | 6-Bromopyridazine-4-carboxylic acid | Formation of a carboxylic acid for further derivatization, such as amide bond formation. |
| Amide Formation | Amine, Coupling agent (e.g., HATU, EDCI) | N-substituted 6-bromopyridazine-4-carboxamide | Introduction of amide functionalities, which are prevalent in many commercial pesticides. nih.gov |
These synthetic strategies highlight the utility of this compound as a foundational molecule in the exploration of new agrochemical entities. The ability to systematically modify its structure allows chemists to fine-tune the physicochemical and biological properties of the resulting compounds, a critical aspect of modern crop protection research. researchgate.net
Future Research Directions and Emerging Trends for Ethyl 6 Bromopyridazine 4 Carboxylate
Exploration of Unconventional Reactivity and Novel Transformations
Future investigations into the reactivity of ethyl 6-bromopyridazine-4-carboxylate are expected to move beyond conventional cross-coupling and nucleophilic substitution reactions. A key area of interest will be the exploration of novel cycloaddition reactions, leveraging the electron-deficient nature of the pyridazine (B1198779) ring. For instance, its participation in [4+2] and [3+2] cycloadditions with various dienophiles and dipoles could unlock new pathways to complex fused heterocyclic systems.
Furthermore, the strategic activation of C-H bonds on the pyridazine ring, a notoriously challenging transformation, presents a significant opportunity. The development of novel catalytic systems capable of regioselective C-H functionalization would provide a more atom-economical approach to diversification of the pyridazine scaffold, eliminating the need for pre-functionalized starting materials.
Another avenue for exploration is the investigation of radical-mediated transformations. The introduction of radical precursors onto the pyridazine ring or the use of photoredox catalysis could unveil unprecedented reaction pathways, leading to the formation of novel carbon-carbon and carbon-heteroatom bonds.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The batch-wise synthesis of fine chemicals and pharmaceuticals is increasingly being replaced by more efficient and sustainable continuous flow processes. The integration of the synthesis and derivatization of this compound into flow chemistry systems is a promising future direction. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and the potential for seamless multi-step syntheses.
The development of robust and scalable flow protocols for the key synthetic steps involving this compound, such as bromination, esterification, and subsequent cross-coupling reactions, will be a primary focus. This will involve the optimization of reaction parameters like temperature, pressure, and residence time, as well as the design of efficient in-line purification and analysis techniques. The ultimate goal is to establish a continuous manufacturing platform for a diverse library of pyridazine derivatives, enabling rapid and on-demand synthesis.
Application of Machine Learning and AI in Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. For this compound, these computational tools can be employed to predict the outcomes of novel reactions and to optimize existing synthetic routes. By training ML models on large datasets of pyridazine-related reactions, it will be possible to predict the feasibility, yield, and regioselectivity of unexplored transformations.
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure pyridazine derivatives is of paramount importance, particularly for applications in medicinal chemistry where stereochemistry often dictates biological activity. Future research will focus on the development of novel asymmetric methodologies for the synthesis and derivatization of this compound.
This will involve the design and application of chiral catalysts for enantioselective reactions, such as asymmetric hydrogenation, alkylation, and cross-coupling reactions. The use of chiral auxiliaries attached to the pyridazine scaffold to direct stereoselective transformations is another promising approach. Furthermore, the development of organocatalytic methods for the asymmetric functionalization of the pyridazine ring will offer a metal-free and environmentally benign alternative to traditional transition-metal catalysis.
Advanced Characterization of Transient Species and Reaction Dynamics
A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of more efficient and selective synthetic methods. Future research will employ advanced spectroscopic and computational techniques to characterize transient intermediates and to study the dynamics of these reactions in real-time.
Techniques such as femtosecond transient absorption spectroscopy and time-resolved infrared spectroscopy can provide valuable insights into the lifetimes and structures of short-lived reaction intermediates. Computational methods, including density functional theory (DFT) calculations, will be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. This detailed mechanistic understanding will enable the rational design of improved catalysts and reaction conditions.
Expansion of Pyridazine-Based Scaffolds in Material Science Research
The unique electronic properties of the pyridazine ring make it an attractive building block for the development of novel organic materials. Future research will focus on the incorporation of this compound and its derivatives into a variety of material science applications.
Q & A
Q. What are the optimal synthetic routes for ethyl 6-bromopyridazine-4-carboxylate, and how can reaction conditions be controlled to maximize yield?
this compound is typically synthesized via multi-step reactions, often involving halogenation or substitution of precursor pyridazine derivatives. For example, analogous brominated pyridazine compounds are synthesized by bromination at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (40–60°C) in solvents such as DMF or CCl₄ . Reaction optimization requires precise control of stoichiometry, solvent polarity, and temperature to minimize side products like dehalogenated or over-brominated species. Yields can be improved by employing catalysts (e.g., Lewis acids) and inert atmospheres to suppress oxidative side reactions .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions and purity, with characteristic shifts for the bromine atom (e.g., deshielding of adjacent protons). IR confirms ester (C=O ~1700 cm⁻¹) and pyridazine ring vibrations .
- Crystallography : Single-crystal X-ray diffraction (SXRD) with software like SHELXL or ORTEP-III resolves bond lengths and angles. For example, bromine’s steric effects can distort the pyridazine ring planarity, which is quantified using puckering parameters .
Q. What are the key reactivity patterns of this compound in substitution reactions?
The bromine atom at the 6-position is highly reactive in nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the ester and pyridazine ring. It reacts with amines, thiols, or boronic acids in cross-coupling reactions (e.g., Suzuki-Miyaura) to form functionalized derivatives. Methanol/water mixtures at 80–100°C are common solvents, with Pd(PPh₃)₄ as a catalyst . Competing hydrolysis of the ester group can occur under basic conditions, necessitating pH control .
Advanced Research Questions
Q. How does the bromo substituent influence the reactivity of this compound in cross-coupling reactions compared to other halogenated pyridazines?
The bromine atom’s moderate electronegativity and leaving-group ability balance reactivity and stability, making it preferable over chloro (less reactive) or iodo (prone to side reactions) analogs. Computational studies (DFT) show that the electron-deficient pyridazine ring lowers the activation energy for oxidative addition in Pd-catalyzed couplings. Comparative kinetic studies reveal bromo derivatives achieve >80% conversion in Suzuki reactions within 12 hours, outperforming chloro analogs (<50%) under identical conditions .
Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like kinases or PDE inhibitors. The bromine atom’s hydrophobic surface area and the ester’s hydrogen-bonding capacity are critical for target engagement. QSAR models trained on pyridazine libraries predict bioavailability and toxicity, guiding lead optimization .
Q. How does this compound coordinate with transition metals, and what catalytic applications arise from these complexes?
The pyridazine nitrogen atoms and ester carbonyl group act as bidentate ligands, forming stable complexes with Cu(II), Pd(II), or Ru(II). These complexes exhibit enhanced catalytic activity in oxidation or C–H activation reactions. For instance, Cu(II) complexes catalyze aerobic oxidation of alcohols to ketones with >90% efficiency . EXAFS and ESR spectroscopy validate coordination geometries .
Q. How do structural contradictions in crystallographic data for this compound derivatives impact mechanistic interpretations?
Discrepancies in bond lengths or ring puckering between experimental (SXRD) and DFT-optimized structures may arise from crystal packing forces or solvent effects. For example, a 0.05 Å deviation in C–Br bond lengths between solid-state and gas-phase models suggests environmental influences on reactivity. Refinement using SHELXL and dispersion-corrected DFT (e.g., B3LYP-D3) resolves such conflicts .
Q. What mechanisms underlie the biological activity of this compound derivatives in enzyme inhibition?
Derivatives inhibit kinases via ATP-competitive binding, where the bromine atom occupies a hydrophobic pocket adjacent to the catalytic site. Kinetic assays (IC₅₀ values) and X-ray co-crystallography reveal structural motifs critical for activity. For example, replacing bromine with methoxy reduces potency by 10-fold, highlighting halogen bonding’s role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
